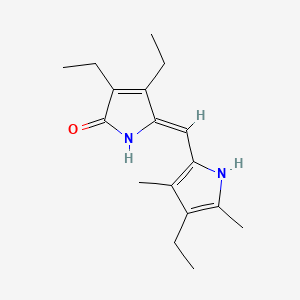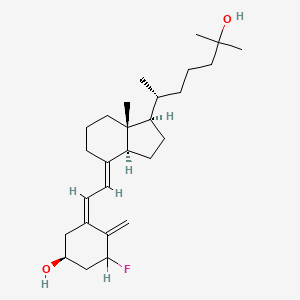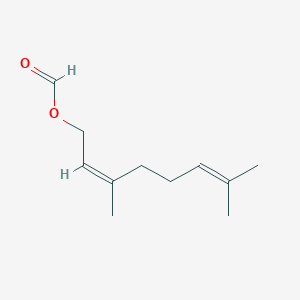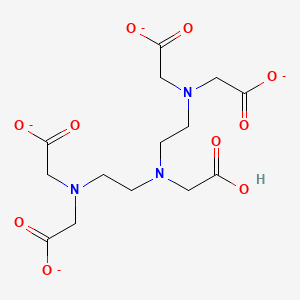
Hdtpa
Vue d'ensemble
Description
Pentetate(4-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(3-). It is a conjugate acid of a pentetate(5-).
Applications De Recherche Scientifique
1. Cholesterol Ester Transfer Protein (CETP) and High-Density Lipoprotein (HDL)
- CETP in HDL Cholesterol Metabolism : CETP facilitates the transfer of HDL cholesterol esters to the liver. Studies using CETP promoter-luciferase reporter assays in adipocytes and transgenic mice have identified a nuclear receptor binding site activated by LXRs, critical for the sterol response of the CETP gene. This has implications for understanding HDL cholesterol ester catabolism and bile acid synthesis in the liver (Luo & Tall, 2000).
2. PLTP and HDL Metabolism
- PLTP's Role in HDL Conversion : Human plasma phospholipid transfer protein (PLTP) significantly impacts the particle size distribution of HDL. PLTP activity leads to HDL3 conversion into larger and smaller particles, suggesting a pivotal role in HDL metabolism (Jauhiainen et al., 1993).
3. Genetic Aspects of CETP
- Genetic Variants Impacting CETP and HDL Levels : Studies on genetic variations in the CETP gene have shown associations with HDL and CETP mass levels. These findings contribute to our understanding of the genetic factors influencing CETP's role in HDL metabolism (Thompson et al., 2003).
4. CETP Inhibition and Atherosclerosis
- CETP Inhibitors and Cardiovascular Risk : The inhibition of CETP is a novel strategy for raising HDL cholesterol and reducing cardiovascular risk. Recent studies have focused on specific CETP inhibitors, like anacetrapib, examining their efficacy and impact on lipid biology (Gutstein et al., 2012).
5. HDL and Atherosclerosis Protection
- Mechanisms of HDL in Preventing Atherosclerosis : The relationship between HDL levels and atherosclerosis is complex. Studies have shown that increased PLTP activity can result in larger HDL particles, which might have implications for atherosclerosis prevention (Stein & Stein, 1999).
6. HDL, CETP, and Genetic Associations
- CETP Gene Variants and Disease Risk : Research has explored the association of CETP gene variants with risks for vascular and nonvascular diseases, providing insights into the genetic influences on CETP activity and its effects on HDL metabolism and disease risk (Millwood et al., 2017).
7. PLTP's Influence on HDL Metabolism
- PLTP's Multiple Roles in HDL Regulation : PLTP not only transfers phospholipids but also plays a key role in HDL conversion, affecting plasma HDL levels and composition. This highlights PLTP's significant influence on HDL metabolism (Huuskonen et al., 2001).
Propriétés
Nom du produit |
Hdtpa |
|---|---|
Formule moléculaire |
C14H19N3O10-4 |
Poids moléculaire |
389.31 g/mol |
Nom IUPAC |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-4 |
Clé InChI |
QPCDCPDFJACHGM-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)
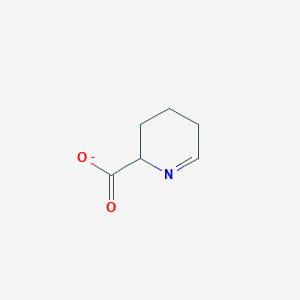

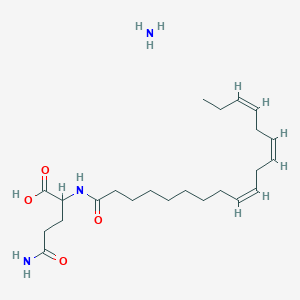
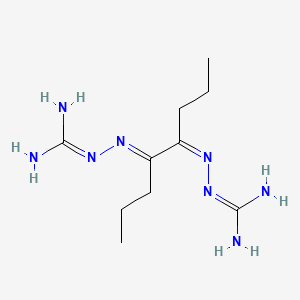
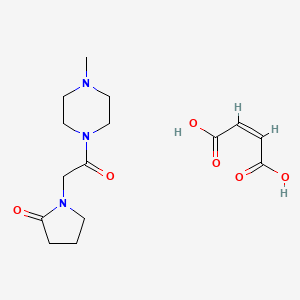
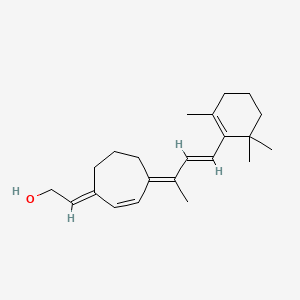
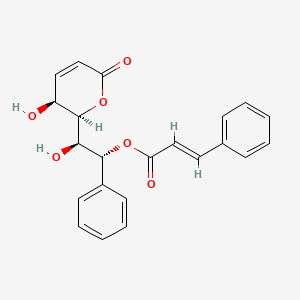
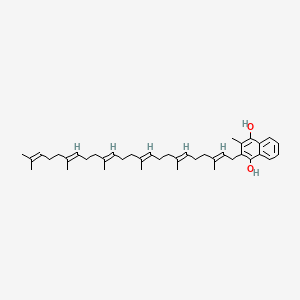
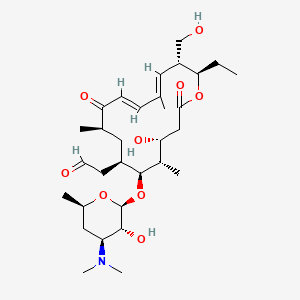
![(Z)-but-2-enedioic acid;[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate](/img/structure/B1235089.png)
